molecular formula C9H22O3SSi B089376 3-Mercaptopropyltriethoxysilane CAS No. 14814-09-6

3-Mercaptopropyltriethoxysilane

Cat. No.: B089376
CAS No.: 14814-09-6
M. Wt: 238.42 g/mol
InChI Key: DCQBZYNUSLHVJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Mercaptopropyltriethoxysilane is an organosilicon compound with the molecular formula C9H22O3SSi. It is commonly used as a silane coupling agent, which helps to improve the adhesion between organic and inorganic materials. This compound is particularly valuable in the fields of materials science and surface chemistry due to its ability to form strong bonds with both organic polymers and inorganic substrates.

Mechanism of Action

Target of Action

3-Mercaptopropyltriethoxysilane (MPTS) is primarily targeted towards inorganic materials such as silica nanoparticles, alumina, and graphene . It is used to modify these materials by creating a thiol group on their surface .

Mode of Action

MPTS acts as a reagent to prepare thiol-functionalized materials . It forms a self-assembled monolayer (SAM) on the surface of these materials, thereby enhancing their properties . The thiol group in MPTS forms a strong bond with the surface of the target materials, leading to improved interaction and dispersion .

Biochemical Pathways

The primary biochemical pathway involved in the action of MPTS is the formation of thiol-functionalized materials . This process involves the reaction of MPTS with the target material, leading to the formation of a thiol group on the material’s surface . This modification can significantly enhance the properties of the material, making it suitable for various applications .

Pharmacokinetics

Its bioavailability would be more relevant in the context of its ability to effectively modify the target materials .

Result of Action

The result of MPTS’s action is the creation of thiol-functionalized materials with enhanced properties . For instance, it can improve the properties of mineral-filled elastomers, including modulus, tensile and tear strength, heat buildup, abrasion resistance, resilience . It can also be used as a conjunction reagent to immobilize a variety of nanoparticles .

Action Environment

The efficacy and stability of MPTS can be influenced by environmental factors. For instance, it is commonly used in surface modification of silica nanoparticles, which can be influenced by factors such as temperature, pH, and the presence of other chemicals . .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Mercaptopropyltriethoxysilane can be synthesized through the reaction of 3-mercaptopropyltrimethoxysilane with ethanol under acidic conditions. The reaction typically involves the following steps:

  • Dissolution of 3-mercaptopropyltrimethoxysilane in ethanol.
  • Addition of a catalytic amount of acid, such as hydrochloric acid, to promote the reaction.
  • Stirring the reaction mixture at room temperature for several hours.
  • Purification of the product through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance production efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-Mercaptopropyltriethoxysilane undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Substitution: The ethoxy groups can be hydrolyzed and replaced with other functional groups.

    Condensation: The silane group can react with hydroxyl groups on surfaces to form siloxane bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Acidic or basic conditions to promote hydrolysis.

    Condensation: Moisture or water vapor to facilitate siloxane bond formation.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Substitution: Hydrolyzed silanes.

    Condensation: Siloxane-linked materials.

Scientific Research Applications

3-Mercaptopropyltriethoxysilane has a wide range of applications in scientific research:

    Chemistry: Used as a coupling agent to enhance the adhesion between different materials.

    Biology: Employed in the functionalization of biomolecules for surface immobilization.

    Medicine: Utilized in the development of drug delivery systems and medical devices.

    Industry: Applied in the production of coatings, adhesives, and sealants to improve their performance and durability.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trimethoxysilyl)-1-propanethiol
  • 3-(Mercaptopropyl)trimethoxysilane
  • 3-(Mercaptopropyl)triethoxysilane

Uniqueness

3-Mercaptopropyltriethoxysilane is unique due to its triethoxysilyl group, which provides better hydrolytic stability compared to trimethoxysilyl groups. This makes it more suitable for applications where prolonged exposure to moisture is expected. Additionally, the presence of the thiol group allows for versatile chemical modifications, enhancing its applicability in various fields.

Properties

IUPAC Name

3-triethoxysilylpropane-1-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22O3SSi/c1-4-10-14(11-5-2,12-6-3)9-7-8-13/h13H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQBZYNUSLHVJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCS)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22O3SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

352668-65-6
Record name 1-Propanethiol, 3-(triethoxysilyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=352668-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID7044479
Record name 3-(Triethoxysilyl)propane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7044479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colorless liquid with an unpleasant odor; [Alfa Aesar MSDS]
Record name 1-Propanethiol, 3-(triethoxysilyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (3-Mercaptopropyl)triethoxysilane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19110
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

14814-09-6
Record name (3-Mercaptopropyl)triethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14814-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanethiol, 3-(triethoxysilyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014814096
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanethiol, 3-(triethoxysilyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-(Triethoxysilyl)propane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7044479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(triethoxysilyl)propanethiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.333
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(Triethoxysilyl)-1-propanethiol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z069RX894N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A suitable method for the preparation of bis-[γ-(trialkoxysilyl)-propyl]-disulfides is disclosed in copending application Ser. No. 529,203 filed Dec. 3, 1974 entitled "Bis-[γ-(Trialkoxysilyl)-Propyl]-Disulfides of High Purity", the disclosure of which is hereby incorporated specifically herein by reference. According to the process therein disclosed such a disulfide can be prepared by reacting a γ-chloropropyl-triethoxy silane with thiourea and sodium iodide in alcohol for 24 hours at ebullition. After the reaction mixture is cooled to room temperature and over a period of 4 hours a strong current of ammonia is passed through the solution. This causes ammonium chloride to precipitate. The filtrate and precipitate are separated and the filtrate can be concentrated whereby to obtain γ-mercaptopropyl-triethoxy silane. This latter material can be reacted with sulfuryl chloride in a solvent such as anhydrous benzene at a temperature of +8 - + 12°C. The SO2Cl2 is added to the γ-mercapto-propyl-triethoxy silane dropwise over a period of about 55 minutes. Sulfur dioxide and hydrogen chloride gas which are formed are removed by a nitrogen gas purge. After a period of about 6 hours at room temperature with stirring triethylamine can be added whereby to precipitate the amine hydrochloride. The filtrate is then fractionally distilled whereby there is recovered a bis-[γ-(triethoxysilyl)-propyl]-disulfide.
[Compound]
Name
bis-[γ-(trialkoxysilyl)-propyl]-disulfides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Bis-[γ-(Trialkoxysilyl)-Propyl]-Disulfides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
disulfide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Synthesis routes and methods II

Procedure details

Name
CCO[Si](CCC(N)=S)(OCC)OCC
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Into a clean, dry 300 cubic centimeter high pressure reactor were added 150 grams (0.60 moles) of beta-triethoxysilylthiopropionamide product (Example II pilot plant lot containing 5% beta-cyanoethyltriethoxysilane starting material) and 2.5 weight percent of cobalt trisulfide. The reactor was sealed, initially pressurized to 600 psig with hydrogen and placed in a rocker. The vessel was heated to 195° C. internal temperature which raised the hydrogen pressure to 1100 psig. Heating was maintained for 8 hours with agitation. Hydrogen was continuously fed into the reactor to maintain the hydrogen pressure at about 1000 psig. The pressure never exceeded 1100 psig. The pressure at the end of the reaction was 575 psig. The reaction produced the desired gamma-mercaptopropyltriethoxysilane.
Name
beta-triethoxysilylthiopropionamide
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods IV

Procedure details

Into a clean, dry 300 cubic centimeter high pressure reactor were added 58 grams (0.23 moles) of beta-triethoxysilylthiopropionamide product (Example II pilot plant lot containing 5% beta-cyanoethyltriethoxysilane starting material), 1.45 grams (2.5 weight percent) of rhenium heptasulfide catalyst (Re2S7.2H2O), and 12 grams ethanol rinse. The reactor was sealed, initially pressurized to 800 psig with hydrogen, and placed in a rocker. The vessel was heated with agitation for 4 hours to a maximum pressure of 1000 psig. After cooling to ambient temperature, the pressure was 0 psig, indicating that hydrogen was consumed by the reaction. The reaction had produced gamma-mercaptopropyltriethoxysilane.
Name
beta-triethoxysilylthiopropionamide
Quantity
58 g
Type
reactant
Reaction Step One
Quantity
1.45 g
Type
catalyst
Reaction Step One
Quantity
12 g
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

Into a clean, dry 300 cubic centimeter high pressure reactor were added 58 grams (0.23 moles) of beta-triethoxysilylthiopropionamide product (containing 14% beta-cyanoethyltriethoxysilane starting material) and 2.5 weight percent of cobalt trisulfide. The reactor was sealed, pressurized to 1100 psig with hydrogen, and placed in a rocker. The vessel was heated to 200° C. internal temperature and maintained at that temperature for 5 hours with agitation while the pressure increased to a maximum of 1750 psig. The final pressure at elevated temperature was 1500 psig and at ambient temperature was 600 psig (indicating that hydrogen was consumed by the reaction.) This procedure yielded 59% of the desired gamma-mercaptopropyltriethoxysilane.
Name
beta-triethoxysilylthiopropionamide
Quantity
58 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.